molecular formula C17H27N5O B3152996 1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine CAS No. 74798-21-3

1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B3152996
CAS No.: 74798-21-3
M. Wt: 317.4 g/mol
InChI Key: XHJWGOAUOQPFMU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,6-dihydro-1,3,5-triazine-2,4-diamine class, characterized by a triazine core substituted with aryl and alkyl groups. The hexyloxy phenyl moiety at the 1-position and dimethyl groups at the 6-position distinguish it from analogs. The hexyloxy chain likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(3-hexoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-4-5-6-7-11-23-14-10-8-9-13(12-14)22-16(19)20-15(18)21-17(22,2)3/h8-10,12H,4-7,11H2,1-3H3,(H4,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJWGOAUOQPFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)N2C(=NC(=NC2(C)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The preparation of 1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves a multi-step synthesis. The initial step often includes the alkylation of 3-hydroxyphenyl compounds with hexyl bromide in the presence of a base to introduce the hexyloxy group. This is followed by a series of condensation reactions where appropriate intermediates react under controlled conditions to form the triazine ring structure.

Industrial production methods: Industrial-scale production leverages optimized reaction pathways, incorporating catalysts and reagents to enhance yield and purity. The key industrial processes involve temperature control, solvent selection, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the alkyl and phenyl groups.

  • Reduction: : Reduction of the triazine ring can lead to the formation of different triazine derivatives.

  • Substitution: : The presence of various substituents allows for electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions:

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reactions often involve halides and appropriate catalysts.

Major products formed from these reactions: Depending on the type of reaction, the major products can range from hydroxylated derivatives to fully reduced triazines and various substituted analogs.

Scientific Research Applications

1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine finds its applications across multiple domains:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

  • Biology: : Potential use in bioassays and as a probe in molecular biology.

  • Medicine: : Research into its pharmacological properties for drug development.

  • Industry: : Utilized in the creation of advanced materials and in polymer science.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors. The pathways involved include modulation of enzyme activity or altering receptor function, which can influence biological pathways and physiological responses.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold : The triazine-diamine core is conserved across analogs, but substituent variations dictate biological activity and physicochemical properties. Key examples include:

Compound Name Substituents at 1- and 6-Positions Key Features
Target compound 1: 3-(Hexyloxy)phenyl; 6: dimethyl Enhanced lipophilicity due to hexyloxy group
Cycloguanil (1-(4-Chlorophenyl)-6,6-dimethyl-) 1: 4-Chlorophenyl; 6: dimethyl Antimalarial; chlorophenyl improves DHFR binding
PYR-3 (1-(3-Chlorophenyl)-6,6-dimethyl-) 1: 3-Chlorophenyl; 6: dimethyl hMATE1 inhibitor (IC₅₀ = 0.20 µM); halogen enhances polarity
1-(3-(2,4-Dichlorophenoxy)propyl)-6-phenyl-... 1: 2,4-Dichlorophenoxypropyl; 6: phenyl Potent antiplasmodial (IC₅₀ = 2.66 nM)

Substituent Impact :

  • Hexyloxy vs.
  • Alkoxy Chain Length : Longer chains (e.g., hexyloxy) may prolong half-life via reduced metabolic clearance compared to shorter alkoxy analogs .
Physicochemical and Pharmacokinetic Properties
  • Solubility: Ethanol solvates are common in triazine-diamines (e.g., cycloguanil forms stable clathrates) . The hexyloxy group may reduce crystallinity, improving formulation flexibility.
  • Metabolic Stability: Dimethyl groups at the 6-position hinder oxidation, a metabolic pathway observed in non-methylated analogs .
  • Toxicity : Triazine-diamines generally show low mammalian cell toxicity at therapeutic doses (e.g., cycloguanil’s selectivity index >100) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

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